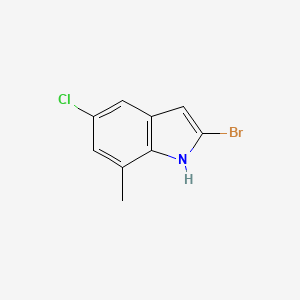

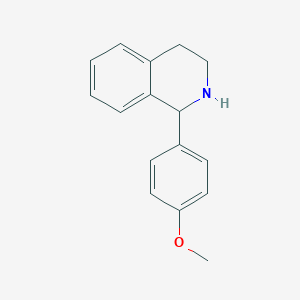

![molecular formula C21H22N2O3 B2971100 6,8-dimethoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-29-3](/img/structure/B2971100.png)

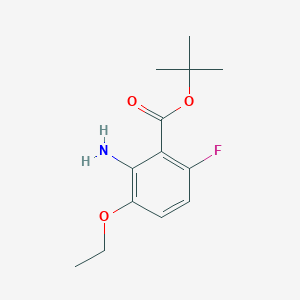

6,8-dimethoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a derivative of quinoline, which is a nitrogen-containing heterocycle . Quinoline derivatives have been used in various applications, including third-generation photovoltaics . They are also being considered for use in organic light-emitting diodes (OLEDs) and transistors .

Molecular Structure Analysis

The compound contains a quinoline moiety, which is a common π-spacer in organic compounds . This suggests that it might have interesting optoelectronic properties.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, quinoline derivatives are known to undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its quinoline structure and the various substituents attached to it .科学的研究の応用

Polymorphic Modifications and Diuretic Properties

The study of polymorphic modifications of a structurally related compound, 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, reveals its strong diuretic properties, indicating potential applications in developing new hypertension remedies. This research identified two polymorphic forms, each exhibiting distinct crystal packing and organizational levels, highlighting the significance of structural variations in medicinal applications (Shishkina et al., 2018).

Synthesis of Marine Alkaloids

Research on the synthesis of isobatzelline B from 6,7-dimethoxy-4-methylquinoline, a compound similar to the one , demonstrates the intricate steps involved in creating sulfur-containing pyrrolo[4,3,2-de]quinoline marine alkaloids. This constitutes the first total synthesis of an alkaloid from this group, highlighting the compound's role as a precursor in synthesizing biologically active marine alkaloids (Álvarez et al., 1998).

Novel Ring Transformations

Another study explores the novel ring transformations of 5-methyl- and 5-phenyl-1,3-dihydro-2H-1-benzazepin-2-ones with phosphoryl chloride, leading to products like 2,12-dimethoxy-5,9-dimethyl-7H-[1]benzazepino-[1′,2′: 1,2]pyrrolo[5,4-b]quinoline. This research sheds light on the potential of these compounds in synthetic organic chemistry and the development of new heterocyclic compounds with potential pharmacological applications (Stringer et al., 1985).

作用機序

In photovoltaic applications, quinoline derivatives have been shown to have properties such as absorption spectra and energy levels that make them suitable for use in photovoltaic cells .

In the context of Alzheimer’s disease, some quinoline derivatives have been found to inhibit the aggregation of Aβ, a protein that forms toxic deposits in the brains of individuals with Alzheimer’s disease .

将来の方向性

特性

IUPAC Name |

6,8-dimethoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-13-17-9-10-23(14-5-7-15(24-2)8-6-14)21(17)18-11-16(25-3)12-19(26-4)20(18)22-13/h5-8,11-12H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSMAKABUUKIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818936 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[2-(2-ethoxy-2-oxoacetyl)hydrazino]thiophene-2-carboxylate](/img/structure/B2971023.png)

![2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2971028.png)

![4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2971031.png)

![N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2971034.png)